![molecular formula C25H24N4O4S B2715185 2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-acetamidophenyl)acetamide CAS No. 1252908-32-9](/img/structure/B2715185.png)
2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-acetamidophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-acetamidophenyl)acetamide is a useful research compound. Its molecular formula is C25H24N4O4S and its molecular weight is 476.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-acetamidophenyl)acetamide is a thienopyrimidine derivative that has garnered interest due to its potential biological activities. This article explores its biological properties, focusing on antimicrobial activity, cytotoxicity, and other pharmacological effects.
- Molecular Formula : C22H24N4O3S
- Molecular Weight : 428.52 g/mol
- CAS Number : 1252852-74-6
- Structure : The compound features a thieno[3,2-d]pyrimidine core with various substituents that may influence its biological activity.
Antimicrobial Activity
Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. For instance:
- A study on similar compounds demonstrated potent antibacterial and antimycobacterial activity against strains such as Escherichia coli and Staphylococcus aureus .
- The minimum inhibitory concentration (MIC) for effective compounds in the thienopyrimidine class was reported to be low, suggesting high efficacy against tested microbial strains.
Cytotoxicity and Anticancer Potential
The compound's structural features may also confer anticancer properties:
- Compounds with similar thienopyrimidine structures have shown cytotoxic effects in various cancer cell lines. For example, derivatives were tested against acute leukemia cell lines and displayed significant growth inhibition .
- The mechanism of action often involves the induction of apoptosis in cancer cells, potentially through the inhibition of critical signaling pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activities : Many thienopyrimidines act as inhibitors of key enzymes involved in cellular proliferation and survival.
- Interference with Nucleic Acid Synthesis : The structural similarity to nucleobases allows these compounds to interact with DNA and RNA synthesis pathways.
- Modulation of Signal Transduction Pathways : Some studies suggest that these compounds can modulate pathways like MAPK/ERK, which are crucial for cell growth and differentiation .
Case Studies
Several studies provide insights into the biological activities of related compounds:
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds similar to 2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-acetamidophenyl)acetamide exhibit promising anticancer properties. For instance, derivatives of thieno[3,2-d]pyrimidines have been shown to inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Kinases : Certain thieno[3,2-d]pyrimidine derivatives selectively inhibit protein kinases involved in cancer cell signaling pathways.
- Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
A study demonstrated that a related compound showed significant activity against colon carcinoma HCT-116 cells with an IC50 value of 6.2 µM . This underscores the potential of thieno[3,2-d]pyrimidine derivatives as anticancer agents.
Antimicrobial Properties
The antimicrobial activity of thieno[3,2-d]pyrimidine derivatives has also been explored. Compounds derived from this class have exhibited effectiveness against various bacterial strains and fungi. For example:
- Antibacterial Activity : Some derivatives have shown comparable efficacy to standard antibiotics like streptomycin.
- Antifungal Activity : Certain compounds displayed superior antifungal activity compared to established antifungal agents .
Synthetic Pathways
The synthesis of This compound typically involves multi-step reactions starting from simpler precursors. The general synthetic approach includes:
- Formation of Thieno[3,2-d]pyrimidine Core : This is achieved through cyclization reactions involving appropriate thioketones and amines.
- Substitution Reactions : The introduction of acetamido and other functional groups is performed via nucleophilic substitution methods.
These synthetic strategies are crucial for optimizing the pharmacological properties of the resultant compounds.
Case Study 1: Cancer Cell Line Testing
In a study assessing the anticancer efficacy of thieno[3,2-d]pyrimidine derivatives, researchers synthesized several analogs and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that specific substitutions on the thieno[3,2-d]pyrimidine scaffold significantly enhanced their potency against breast and colon cancer cells .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of synthesized thieno[3,2-d]pyrimidine derivatives. The study utilized standard antimicrobial susceptibility testing methods to evaluate their effectiveness against Gram-positive and Gram-negative bacteria. Notably, certain compounds demonstrated remarkable activity against resistant strains .
Eigenschaften
IUPAC Name |
N-(4-acetamidophenyl)-2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4S/c1-15-4-5-18(12-16(15)2)13-29-24(32)23-21(10-11-34-23)28(25(29)33)14-22(31)27-20-8-6-19(7-9-20)26-17(3)30/h4-12,21,23H,13-14H2,1-3H3,(H,26,30)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDJVQATKMUDJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NC4=CC=C(C=C4)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.